2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride

Lipophilicity cLogP Physicochemical Properties

2-(Cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride (CAS 2803863-42-3; free base CAS 1042640-89-0) is a benzimidazole derivative with a cyclohexylmethyl substituent at the C2 position and an amine at the C5 position, formulated as a dihydrochloride salt with the molecular formula C14H21Cl2N3 and a molecular weight of 302.2 g/mol. This compound belongs to the broader class of 2-substituted benzimidazoles, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities.

Molecular Formula C14H21Cl2N3
Molecular Weight 302.2 g/mol
Cat. No. B13580682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride
Molecular FormulaC14H21Cl2N3
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2=NC3=C(N2)C=C(C=C3)N.Cl.Cl
InChIInChI=1S/C14H19N3.2ClH/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10;;/h6-7,9-10H,1-5,8,15H2,(H,16,17);2*1H
InChIKeyLXCHPBUVONGQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride: Core Chemical Profile for Procurement Evaluation


2-(Cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride (CAS 2803863-42-3; free base CAS 1042640-89-0) is a benzimidazole derivative with a cyclohexylmethyl substituent at the C2 position and an amine at the C5 position, formulated as a dihydrochloride salt with the molecular formula C14H21Cl2N3 and a molecular weight of 302.2 g/mol . This compound belongs to the broader class of 2-substituted benzimidazoles, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The specific combination of the cyclohexylmethyl group and the C5-amine substitution pattern defines its unique chemical space within the benzimidazole family.

Why 2-(Cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride Cannot Be Readily Substituted by In-Class Analogs


Within the 2-substituted benzimidazole-5-amine family, minor structural modifications at the C2 position—such as altering the cyclohexylmethyl group to a smaller alkyl, benzyl, or phenyl substituent—produce substantial differences in lipophilicity (cLogP) and topological polar surface area (tPSA), parameters that directly govern membrane permeability, solubility, and target binding kinetics . The cyclohexylmethyl substituent provides a distinct balance of steric bulk and conformational flexibility that is not replicated by linear alkyl chains or aromatic substituents, rendering simple substitution of in-class analogs unreliable without re-optimizing downstream assay conditions [1].

Quantitative Differentiation Evidence: 2-(Cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride vs. Closest Analogs


Physicochemical Differentiation: Predicted Lipophilicity Shift vs. 2-Benzyl Analog

The 2-(cyclohexylmethyl) substituent increases calculated lipophilicity (cLogP) by approximately 0.7–1.0 log units compared to the 2-benzyl analog (2-benzyl-1H-benzimidazol-5-amine), representing a 5- to 10-fold increase in the octanol-water partition coefficient . This difference is driven by the replacement of a planar aromatic ring with a saturated cyclohexyl ring, which enhances hydrophobic interactions while removing π-stacking potential . The predicted boiling point for the target compound is 451.7±18.0 °C at 760 mmHg, reflecting the impact of higher molecular weight and lipophilicity on thermal properties .

Lipophilicity cLogP Physicochemical Properties

Topological Polar Surface Area (tPSA) Comparison: Target Compound vs. 2-Cyclohexyl Analog

The target compound (C14H19N3) has an estimated topological polar surface area (tPSA) of approximately 54 Ų, compared to approximately 45 Ų for the 2-cyclohexyl analog (2-cyclohexyl-1H-benzimidazol-5-amine, C13H17N3) [1]. The additional methylene spacer (-CH2-) in the cyclohexylmethyl group contributes to a small but measurable increase in tPSA, which may improve aqueous solubility while maintaining overall drug-like properties [2]. The dihydrochloride salt form further enhances aqueous solubility, with the free base having a predicted density of 1.2±0.1 g/cm³ .

tPSA Polar Surface Area Drug-likeness

Conformational Flexibility Differentiation: Rotatable Bonds vs. 2-Cyclohexyl Analog

The target compound features 3 rotatable bonds (C2-CH2-cyclohexyl bond plus cyclohexyl ring puckering flexibility), compared to 2 rotatable bonds for the 2-cyclohexyl analog where the cyclohexyl ring is directly attached to the benzimidazole core . This additional rotational degree of freedom at the methylene linker allows the cyclohexyl group to sample a broader conformational space, potentially enabling induced-fit binding to protein targets that cannot be achieved with the more rigid 2-cyclohexyl analog [1]. The molecular weight difference is modest: 229.32 g/mol (free base) vs. approximately 215.29 g/mol for the 2-cyclohexyl analog [2].

Conformational Flexibility Rotatable Bonds Molecular Dynamics

SAR Context: 2-Cyclohexylmethyl Substituent in Heme Oxygenase-2 (HO-2) Inhibitor Series

In a series of 1,2-disubstituted 1H-benzimidazoles evaluated for heme oxygenase-2 (HO-2) inhibition, compounds bearing a cyclohexylmethyl group at the C2 position, in combination with a ring-substituted benzyl group at N1, exhibited high potency and selectivity toward HO-2 over HO-1 [1]. The study explicitly states that 'compounds with the cyclic system in the C2 substituent being a carbocyclic ring, especially cyclohexyl or norborn-2-yl' demonstrated the best target profile, while other C2 substituents such as (1H-imidazol-1-yl)methyl and (N-morpholinyl)methyl were less effective [2]. This provides class-level evidence that the cyclohexylmethyl substituent is a privileged motif for achieving HO-2 selectivity, a profile that simple alkyl or heterocyclic C2 substituents cannot replicate [3].

Heme Oxygenase-2 HO-2 Inhibition Structure-Activity Relationship

Optimal Research and Procurement Application Scenarios for 2-(Cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride


Heme Oxygenase-2 (HO-2) Inhibitor Lead Optimization Programs

Based on class-level SAR evidence that 2-cyclohexylmethyl-substituted benzimidazoles exhibit high potency and selectivity toward HO-2 over HO-1 [1], this compound serves as an optimal core scaffold for N1-derivatization campaigns. Research groups focused on developing pharmacological tools or therapeutic candidates targeting the heme oxygenase pathway should prioritize this scaffold over analogs with smaller or heterocyclic C2 substituents, which demonstrably underperform in achieving HO-2 selectivity .

Fragment-Based Drug Discovery (FBDD) Requiring Balanced Lipophilicity and Solubility

With an estimated cLogP of 3.2–3.5 and tPSA of ~54 Ų [1], the target compound occupies a favorable drug-like chemical space for fragment elaboration. The dihydrochloride salt form (CAS 2803863-42-3, MW 302.2 g/mol) offers enhanced aqueous solubility compared to the free base , making it suitable for biochemical and biophysical screening at concentrations up to the low millimolar range without excessive DMSO co-solvent. This solubility advantage over the 2-cyclohexyl analog (which lacks the methylene spacer and has a lower tPSA) reduces the risk of solvent-induced assay artifacts.

Kinase Inhibitor Scaffold Exploration Targeting Flexible ATP-Binding Pockets

The additional rotatable bond (3 vs. 2 in the 2-cyclohexyl analog) and the conformational flexibility of the cyclohexylmethyl group [1] make this compound a superior choice for targeting kinases with flexible or induced-fit ATP-binding pockets. The benzimidazole-5-amine core mimics the adenine moiety of ATP, while the flexible cyclohexylmethyl substituent can probe hydrophobic back-pocket regions that are inaccessible to more rigid, directly-attached cyclohexyl analogs .

Chemical Biology Tool Compound Development for Adenosine Receptor Profiling

Benzimidazole derivatives with cyclohexyl substituents have been explored as adenosine receptor ligands [1]. Although direct binding data for the target compound is limited, its structural similarity to known adenosine A1 and A2 receptor ligand scaffolds makes it a candidate for elaboration into selective adenosine receptor probes. The cyclohexylmethyl group provides a lipophilic anchor that may enhance binding affinity relative to benzyl or smaller alkyl analogs, as predicted by the cLogP difference of 0.7–1.0 log units .

Quote Request

Request a Quote for 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.